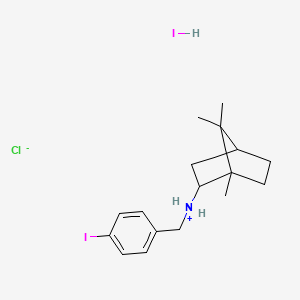![molecular formula C14H26N4O3 B13748313 Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester CAS No. 62806-49-9](/img/structure/B13748313.png)
Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester is a complex organic compound with the molecular formula C14H26N4O3. This compound is known for its unique structure, which includes a cyclohexylamino group, a dimethylamino group, and an ethyl ester group. It is used in various scientific and industrial applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester typically involves the reaction of cyclohexylamine with dimethylamine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Cyclohexylamine with Dimethylamine: Cyclohexylamine is reacted with dimethylamine in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature.
Addition of Ethyl Chloroformate: Ethyl chloroformate is then added to the reaction mixture. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester is scaled up using large reactors and automated systems. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding carbamic acid and alcohol.
Oxidation: It can undergo oxidation reactions to form corresponding oxides.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Carbamic acid and ethanol.
Oxidation: Corresponding oxides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [ [(cyclohexylamino)carbonyl]iminomethyl]methyl-, methyl ester : Similar structure but with a methyl ester group instead of an ethyl ester group .
Carbamic acid, methyl ester: Similar structure but with a methyl group instead of an ethyl group.
Carbamic acid, ethyl ester: Lacks the cyclohexylamino and dimethylamino groups.
Uniqueness
Carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the cyclohexylamino and dimethylamino groups enhances its stability and reactivity compared to simpler carbamic acid derivatives .
Properties
CAS No. |
62806-49-9 |
|---|---|
Molecular Formula |
C14H26N4O3 |
Molecular Weight |
298.38 g/mol |
IUPAC Name |
ethyl N-[N'-(cyclohexylcarbamoyl)-N,N-dimethylcarbamimidoyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H26N4O3/c1-5-21-14(20)18(4)13(17(2)3)16-12(19)15-11-9-7-6-8-10-11/h11H,5-10H2,1-4H3,(H,15,19) |
InChI Key |
UJHNZPYZZZECRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)C(=NC(=O)NC1CCCCC1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


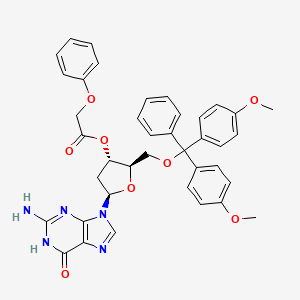
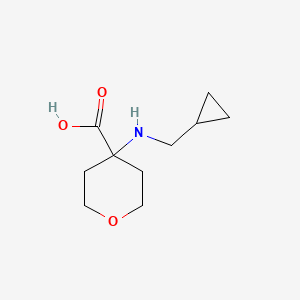

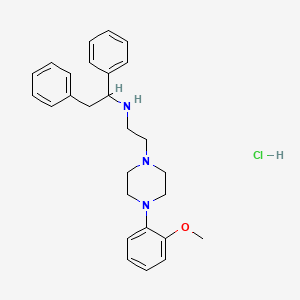
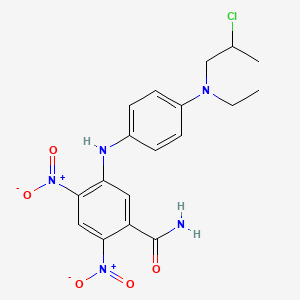
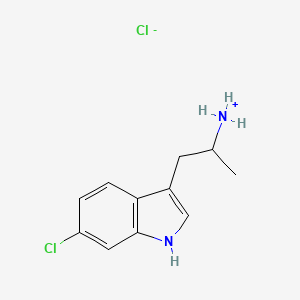
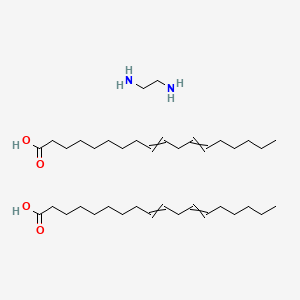

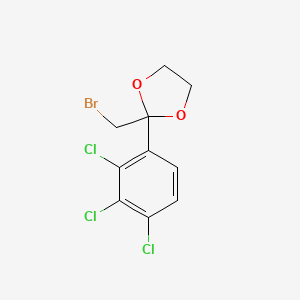
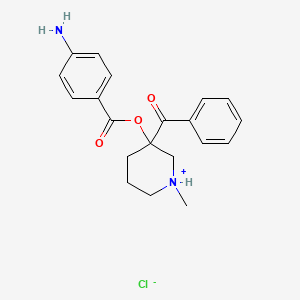
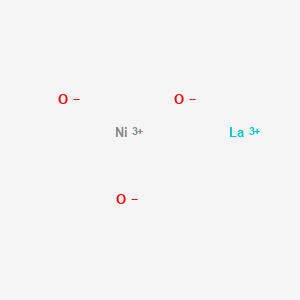
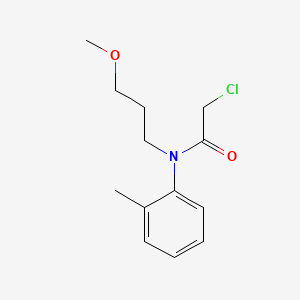
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)
